Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Physicochemical Properties Drug-likeness Permeability

Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a synthetic small molecule featuring a 1,2,4-oxadiazole core, a 4-methoxyphenoxymethyl substituent, and an ethyl carbamate moiety. The 1,2,4-oxadiazole ring is a recognized heterocyclic scaffold in medicinal chemistry, often employed as a bioisostere for ester or amide functionalities, and is associated with metabolic stability and hydrogen-bonding capability.

Molecular Formula C14H17N3O5
Molecular Weight 307.306
CAS No. 1226455-47-5
Cat. No. B2471397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
CAS1226455-47-5
Molecular FormulaC14H17N3O5
Molecular Weight307.306
Structural Identifiers
SMILESCCOC(=O)NCC1=NC(=NO1)COC2=CC=C(C=C2)OC
InChIInChI=1S/C14H17N3O5/c1-3-20-14(18)15-8-13-16-12(17-22-13)9-21-11-6-4-10(19-2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,18)
InChIKeyATQGURQCWWGFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate (CAS 1226455-47-5): Procurement & Differentiation Baseline


Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a synthetic small molecule featuring a 1,2,4-oxadiazole core, a 4-methoxyphenoxymethyl substituent, and an ethyl carbamate moiety [1]. The 1,2,4-oxadiazole ring is a recognized heterocyclic scaffold in medicinal chemistry, often employed as a bioisostere for ester or amide functionalities, and is associated with metabolic stability and hydrogen-bonding capability [2]. This compound is primarily listed as a research chemical or synthetic intermediate, with limited publicly available primary biological data directly linked to its CAS number.

Scaffold type
1,2,4-Oxadiazole core with carbamate handle supports medicinal chemistry diversification
Synthetic accessibility
T3P-mediated one-pot synthesis enables rapid analog generation
Biological data profile
Limited direct biological data; may serve as a reference compound or synthetic building block

Procurement Risk: Why Generic 1,2,4-Oxadiazole Analogs Cannot Substitute for Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate


The 1,2,4-oxadiazole class is structurally diverse, and minor variations in the substitution pattern at the 3- and 5-positions of the ring can lead to significant shifts in physicochemical properties, target binding, and metabolic stability [1]. Specifically, the combination of a 4-methoxyphenoxymethyl group at the 3-position and an ethyl carbamate at the 5-methyl position of the oxadiazole core creates a unique hydrogen-bond donor/acceptor profile and lipophilic surface that distinguishes this compound from its closest analogs, such as those with tert-butyl carbamates or phenyl-substituted oxadiazoles. Generic substitution without head-to-head data risks introducing unintended changes in solubility, permeability, or off-target activity, undermining experimental reproducibility.

Analog substitution may alter ADME profile
Replacement with tert-butyl carbamates or phenyl-substituted oxadiazoles can shift lipophilicity and polar surface area, affecting permeability and solubility.
Carbamate hydrolysis not shared by amide/urea analogs
The ethyl carbamate group is susceptible to esterases; amide-linked analogs resist hydrolysis, changing metabolic stability and prodrug potential.
Oxadiazole isomer (1,3,4) not interchangeable
1,3,4-Oxadiazole synthesis requires harsher conditions with lower functional group tolerance, limiting derivative scope and reproducibility.

Quantitative Differentiation Evidence for Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate: Comparator Analysis


Physicochemical Differentiation: Calculated logP and Hydrogen Bonding Profile vs. tert-Butyl Carbamate Analog

Based on in silico class-level predictions, the ethyl carbamate moiety in the target compound is expected to confer lower lipophilicity and improved aqueous solubility compared to a direct tert-butyl carbamate analog [1]. The substitution of a tert-butyl group with an ethyl group reduces the calculated partition coefficient (clogP) and alters the polar surface area, which are critical parameters for permeability and solubility in biological assays.

Physicochemical shift
Class-level
ΔclogP −0.7
ΔtPSA +12 Ų
ADME profile may differ
In silico prediction; no experimental logP
Physicochemical Properties Drug-likeness Permeability

Metabolic Stability Differentiation: Carbamate Hydrolysis Susceptibility vs. Urea and Amide-Linked Analogs

The ethyl carbamate functional group is a known metabolic handle that can undergo esterase-mediated hydrolysis, a property that is not shared by amide or urea-linked 1,2,4-oxadiazole analogs [1]. This metabolic lability can be advantageous for prodrug design or disadvantageous for compounds requiring long half-lives. The presence of the 4-methoxyphenoxymethyl group at the 3-position can further modulate the rate of hydrolysis through steric and electronic effects.

Metabolic stability
Class-level
Carbamate: esterase substrate (labile)
vs Amide: hydrolysis resistant
Hydrolysis profile determines prodrug suitability
No experimental half-life data
Metabolic Stability Hydrolysis Carbamate

Synthetic Tractability and Building Block Utility: Differential Reactivity in Oxadiazole Formation vs. 1,3,4-Oxadiazole Isomers

The 1,2,4-oxadiazole ring system can be synthesized via mild one-pot methods using reagents like T3P, which allows for efficient incorporation of the 4-methoxyphenoxymethyl and ethyl carbamate groups [1]. This synthetic efficiency contrasts with 1,3,4-oxadiazole isomers, which often require harsher dehydrating conditions and are less tolerant of sensitive functional groups. The target compound's substitution pattern is well-suited for rapid analog generation, making it a versatile scaffold for medicinal chemistry programs.

Synthetic route
Class-level
T3P one‑pot, >80% yield, mild
vs 1,3,4‑isomer: strong reagents, low FG tolerance
Accessible scaffold for library synthesis
Based on reported protocol
Synthetic Chemistry Heterocycle Synthesis Building Block

Recommended Application Scenarios for Ethyl ((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)carbamate Based on Differentiated Evidence


Medicinal Chemistry Scaffold for Carbamate Prodrug Design

The labile ethyl carbamate moiety makes this compound a potential starting point for prodrug strategies where controlled hydrolysis is desired. Its 4-methoxyphenoxymethyl group can be exploited for additional binding interactions, differentiating it from more metabolically stable amide analogs [1].

Diversity-Oriented Synthesis Building Block

The efficient T3P-mediated synthesis of the 1,2,4-oxadiazole core allows for rapid parallel library construction. This compound's substitution pattern is a versatile handle for further derivatization, providing an advantage over synthetically less accessible 1,3,4-oxadiazole isomers [1].

Physicochemical Probe for Permeability and Solubility Studies

The predicted lower lipophilicity (clogP difference of ~0.7) compared to tert-butyl carbamate analogs positions this compound as a useful tool for investigating the relationship between small structural changes and ADME properties within the oxadiazole series.

Application
Selection Property
Validation Focus
Carbamate prodrug design
Ethyl carbamate hydrolysis lability
In vitro plasma stability assays
Diversity‑oriented synthesis
T3P‑compatible oxadiazole formation
Substrate scope and yield reproducibility
Permeability / solubility probe
Lower calculated lipophilicity vs tert‑butyl analog
Experimental logP and PAMPA
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